

Understanding the chemical structure and properties of Pulrodemstat besilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pulrodemstat besilate*

Cat. No.: B606533

[Get Quote](#)

Pulrodemstat Besilate: A Technical Guide to a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (formerly CC-90011) is a potent, orally bioavailable, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical development of **Pulrodemstat besilate**. Detailed experimental methodologies for pivotal assays are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.

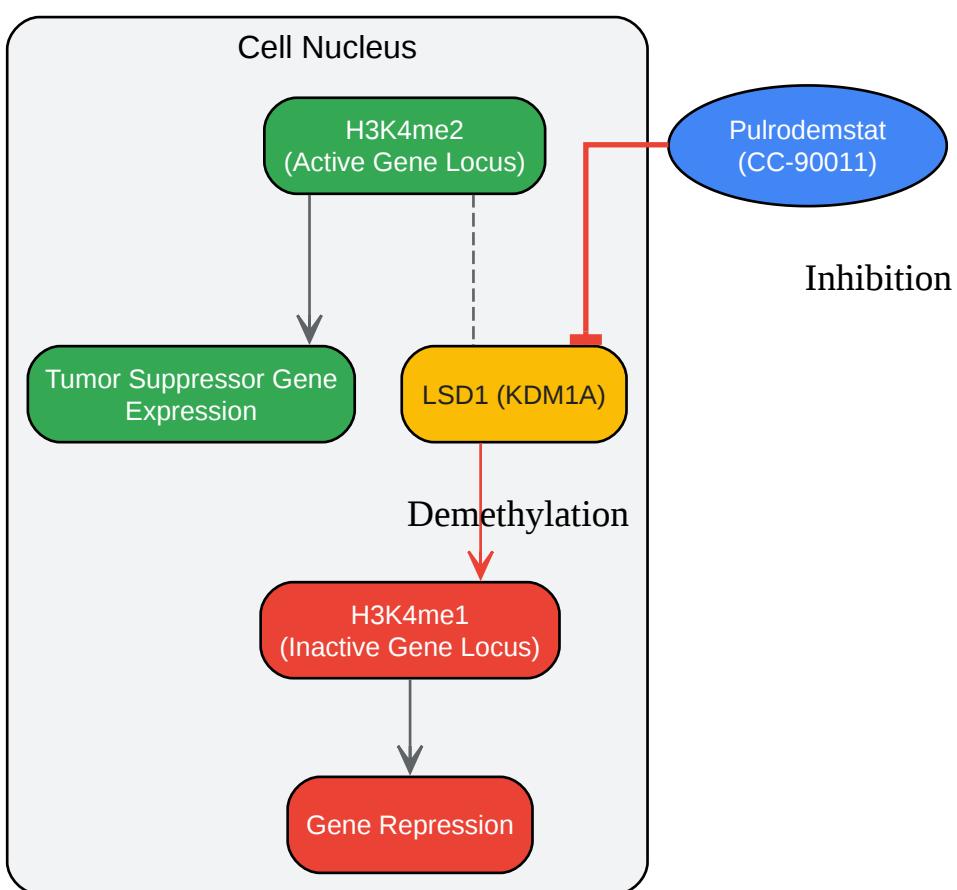
Chemical Structure and Physicochemical Properties

Pulrodemstat is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Pulrodemstat and its Besilate Salt

Identifier	Value
IUPAC Name (Besilate)	4-[2-(4-Amino-piperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl]-2-fluorobenzonitrile benzenesulfonic acid[4]
IUPAC Name (Free Base)	4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile[2]
Synonyms	CC-90011, LSD1-IN-7[2]
CAS Number (Besilate)	2097523-60-7[4][5]
CAS Number (Free Base)	1821307-10-1[2][4][5]

Table 2: Physicochemical Properties of Pulrodemstat and its Besilate Salt


Property	Value
Molecular Formula (Besilate)	C ₃₀ H ₂₉ F ₂ N ₅ O ₅ S[2][4]
Molecular Weight (Besilate)	609.64 g/mol [2][6]
Molecular Formula (Free Base)	C ₂₄ H ₂₃ F ₂ N ₅ O ₂ [2]
Molecular Weight (Free Base)	451.5 g/mol [2]
Appearance	Solid powder[2][4]
Solubility	Soluble in DMSO (100 mg/mL); Insoluble in water and ethanol[2][6]

Mechanism of Action

Pulrodemstat is a reversible and highly potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with

active gene transcription.[3][5] The overexpression of LSD1 has been linked to the development of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by repressing tumor suppressor genes.[1][3]

By binding to and inhibiting LSD1, Pulrodemstat prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels.[3] This epigenetic modification results in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways, which in turn inhibits cancer cell proliferation and promotes differentiation.[3][5]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of Pulrodemstat in inhibiting LSD1.

Preclinical and Clinical Data

Pulrodemstat has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials.

In Vitro Activity

Table 3: In Vitro Potency and Selectivity of Pulrodemstat

Target/Assay	Cell Line	IC50 / EC50	Selectivity
LSD1 Enzymatic Activity	-	IC50: 0.25 nM[4][7]	Highly selective over LSD2, MAO-A, and MAO-B[7]
Antiproliferative Activity	Kasumi-1 (AML)	EC50: 2 nM[7]	-
Cellular Differentiation	THP-1 (AML)	EC50: 7 nM (CD11b induction)[7]	-
GRP Suppression	H209 (SCLC)	EC50: 3 nM[7]	-
GRP Suppression	H1417 (SCLC)	EC50: 4 nM[7]	-
Antiproliferative Activity	H1417 (SCLC)	EC50: 6 nM[7]	-

In Vivo Activity and Pharmacokinetics

Table 4: In Vivo Antitumor Activity of Pulrodemstat

Cancer Model	Dosing Regimen	Outcome
SCLC Patient-Derived Xenograft (PDX)	5 mg/kg, oral, daily for 30 days	78% Tumor Growth Inhibition (TGI) with no body weight loss[7]
H1417 SCLC Xenograft	2.5 - 5 mg/kg, once daily for 4 days	Dose-dependent downregulation of GRP mRNA[7][8]

Table 5: Pharmacokinetic Parameters of Pulrodemstat in Mice

Administration	Dose	Systemic Clearance	Elimination Half-Life	Volume of Distribution	Oral Bioavailability
Intravenous	5 mg/kg	32.4 mL/min/kg[7][8]	2 hours[7][8]	7.5 L/kg[7][8]	-
Oral	5 mg/kg	-	-	-	32%[7]

Clinical Trial Data

A first-in-human, Phase 1 study (CC-90011-ST-001; NCT02875223) evaluated the safety and efficacy of Pulrodemstat in patients with advanced solid tumors and relapsed/refractory lymphoma.[1][9]

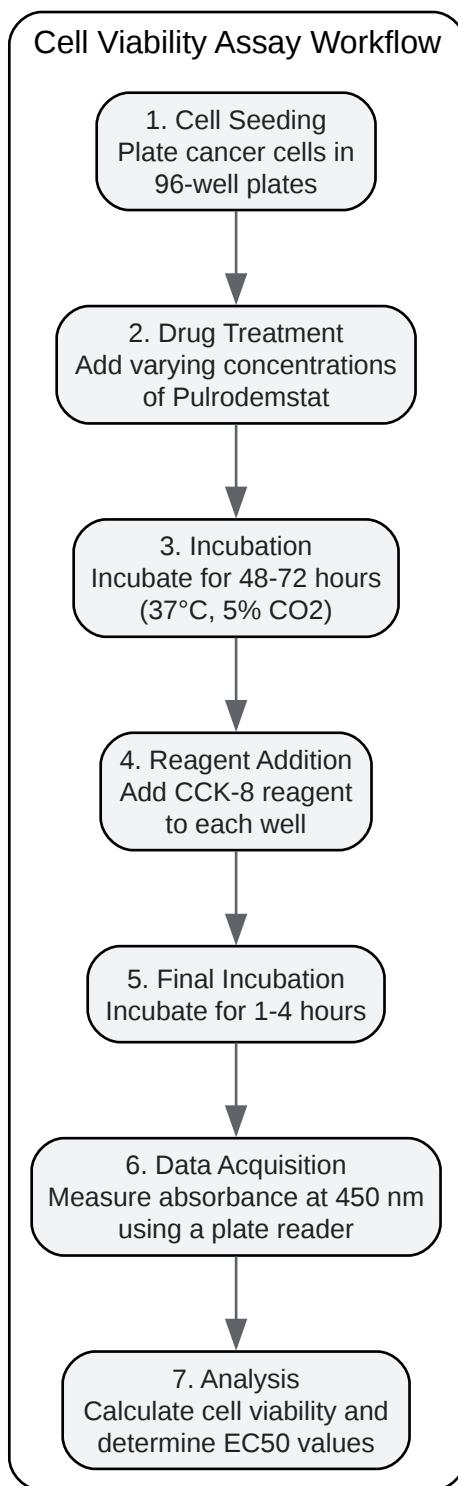
Table 6: Summary of Phase 1 Clinical Trial (NCT02875223) of Pulrodemstat

Parameter	Details
Study Design	Phase 1, multicenter, dose-escalation and dose-expansion study[1][9]
Patient Population	69 patients with advanced solid tumors and relapsed/refractory lymphoma[1][9]
Dosing Regimen	Once per week in 28-day cycles[1][9]
Most Common Treatment-Related Adverse Event	Thrombocytopenia (manageable with dose modifications)[1][9]
Key Efficacy Observations	<ul style="list-style-type: none">- Durable responses observed, particularly in patients with neuroendocrine neoplasms.[1][9]One patient with relapsed/refractory marginal zone lymphoma achieved a complete response. [1][9]
Conclusion	Favorable tolerability profile and clinical activity support further investigation.[1] The reversible mechanism may offer an advantage over irreversible LSD1 inhibitors.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of Pulrodemstat.

LSD1 Enzymatic Inhibition Assay


This assay quantifies the ability of Pulrodemstat to inhibit the demethylase activity of the LSD1 enzyme.[3]

- Principle: A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H_2O_2) generated during the demethylation of a histone H3 peptide substrate by LSD1.[3]
- Methodology:

- Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2).[3]
- Pulrodemstat is added to the reaction mixture at various concentrations.[3]
- The reaction is initiated with the FAD cofactor.[3]
- A detection reagent containing horseradish peroxidase and a suitable substrate is added.
- The resulting signal (e.g., fluorescence or absorbance) is measured, which is proportional to the amount of H_2O_2 produced and thus indicative of LSD1 activity.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (e.g., CCK-8)

This assay is used to determine the effect of Pulrodemstat on the viability and proliferation of cancer cells.[8]

[Click to download full resolution via product page](#)

Figure 2: Workflow for a typical cell viability assay.

- Detailed Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Pulrodemstat or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.[\[8\]](#)
- Reagent Addition: A viability reagent like Cell Counting Kit-8 (CCK-8) is added to each well as per the manufacturer's instructions.[\[8\]](#)
- Data Acquisition: After a final incubation period, the absorbance is measured using a microplate reader.
- Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.

In Vivo Antitumor Activity (Xenograft Model)

This protocol is used to evaluate the efficacy of Pulrodemstat in a living organism.[\[8\]](#)

- Methodology:

- Cell Implantation: Human cancer cells (e.g., H1417 SCLC) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a predetermined size.
- Randomization: Mice are randomized into treatment and control groups.
- Drug Administration: Pulrodemstat is administered to the treatment group (e.g., via oral gavage), while the control group receives the vehicle.[\[8\]](#)
- Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.[\[8\]](#)

- Endpoint and Analysis: The study concludes when tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition (TGI).[8]

Synthesis of Pulrodemstat Besilate

The synthesis of Pulrodemstat (referred to as compound 11 in the source) is a multi-step process.[10] A key final step involves the formation of the besylate salt.

- Final Salt Formation:

- The free base of Pulrodemstat is dissolved in a mixture of formic acid and water.[10]
- Benzenesulfonic acid is added to the solution.[10]
- Seed crystals of **Pulrodemstat besilate** are introduced to initiate crystallization, and the solution is aged.[10]
- Water is added over several hours to facilitate precipitation.[10]
- The resulting solid is filtered, washed, and dried to yield the final **Pulrodemstat besilate** salt.[10]

Conclusion

Pulrodemstat besilate is a potent and selective reversible inhibitor of LSD1 with a well-defined mechanism of action.[2][7] It has demonstrated compelling preclinical anti-tumor activity in both hematological and solid tumor models.[2][7] Early clinical data have established a manageable safety profile and have shown encouraging signs of efficacy in certain cancer patient populations.[1][9] The favorable tolerability and reversible mechanism of action may provide an advantage over other LSD1 inhibitors in development.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of Pulrodemstat in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Pulrodemstat besilate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606533#understanding-the-chemical-structure-and-properties-of-pulrodemstat-besilate\]](https://www.benchchem.com/product/b606533#understanding-the-chemical-structure-and-properties-of-pulrodemstat-besilate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com